(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Overview
Description
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, also known as TFMP, is a trifluoromethylated phenol that has seen use in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of ways, and its unique molecular structure makes it an attractive choice for many research projects.
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a common pharmacophore in many FDA-approved drugs . This group can significantly affect the pharmacokinetics and pharmacodynamics of therapeutic agents, making it valuable in the design of new medications. The compound’s role could be pivotal in developing drugs with enhanced efficacy and reduced toxicity.
Agrochemical Synthesis
Compounds with a trifluoromethyl group and pyridine structure, such as our subject compound, are key ingredients in the development of agrochemicals . They can be used to create pesticides that are more effective against crop pests while being safer for human populations, addressing the challenges of increasing agricultural production and controlling disease-carrying parasites.
Catalysis
In catalysis, the presence of a trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . The compound could be used to develop new catalysts that facilitate more efficient chemical reactions, potentially reducing the energy requirements and environmental impact of industrial processes.
Biological Research
The bioactivity of compounds containing the trifluoromethyl group makes them suitable for biological research applications . They can be used to study the biological pathways and mechanisms of action of new drugs, as well as to investigate the effects of these compounds on various organisms.
Synthetic Organic Chemistry
The compound serves as a building block in synthetic organic chemistry, enabling the creation of complex molecules with diverse biological activities . Its role in the synthesis of novel structures could lead to the discovery of new therapeutic agents or functional materials.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridinyl group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
properties
IUPAC Name |
[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYVPSGGJEMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193022 | |
Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086376-61-5 | |
Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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